Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate
Description
Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate is a cyclobutane-based ester derivative featuring a trifluoromethyl-substituted pyridine ring. The cyclobutane core introduces steric constraints and unique conformational properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for applications in agrochemical or pharmaceutical research. The ethyl ester moiety further contributes to solubility and bioavailability.
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-5-8(6-9)11-7-10(3-4-17-11)13(14,15)16/h3-4,7-9H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPFHZZOQVEBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction
The cyclobutane core is typically synthesized via [2+2] cycloaddition reactions or ring-closing metathesis . For instance, 3-oxocyclobutanecarboxylic acid derivatives serve as precursors, as demonstrated in the synthesis of related spiro compounds . In one protocol, ketone 12a undergoes stereoselective reduction using sodium borohydride to yield cis- or trans-cyclobutanol intermediates, which are subsequently oxidized to the carboxylic acid . Alternative methods involve photochemical [2+2] cycloadditions between ethylene and α,β-unsaturated esters under UV light, though yields for strained systems like cyclobutanes remain moderate (~40–60%) .
Functionalization of the Pyridine Ring
The 4-(trifluoromethyl)-2-pyridinyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . A representative procedure involves reacting 2-bromo-3-(trifluoromethyl)pyridine with arylboronic acids using palladium acetate (Pd(OAc)₂) as a catalyst and K₃PO₄ as a base in ethylene glycol at 80°C . This method achieves 73–85% yields for analogous pyridines, with the trifluoromethyl group enhancing electrophilicity at the 4-position . Alternatively, Ullmann-type couplings using copper catalysts enable direct arylation, though these require harsh conditions (e.g., 150°C in DMF) .
Esterification and Final Assembly
Esterification of the cyclobutane carboxylic acid with ethanol is achieved via Steglich esterification (EDCI/HOBt) or acid chloride intermediacy . For example, treating 3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanecarboxylic acid with thionyl chloride generates the acyl chloride, which reacts with ethanol in dichloromethane at 0°C to afford the target ester in 89% yield . Direct coupling of preformed ethyl esters with the pyridine moiety is also feasible; VulcanChem’s synthetic route emphasizes sequential cyclobutane formation followed by pyridine attachment , though exact yields are proprietary .
Optimization and Characterization
Reaction Optimization :
-
Temperature Control : Cross-couplings perform optimally at 80–100°C, avoiding decomposition of the trifluoromethyl group .
-
Catalyst Loading : Pd(OAc)₂ at 0.5 mol% minimizes side reactions while maintaining efficiency .
-
Purification : Flash chromatography (petroleum ether/ethyl acetate) or preparative HPLC resolves regioisomers .
Spectroscopic Validation :
-
¹H NMR : Cyclobutane protons appear as multiplet signals at δ 2.5–3.5 ppm, while the pyridinyl proton resonates as a doublet near δ 8.2 ppm .
-
¹³C NMR : The ester carbonyl (C=O) is observed at ~170 ppm, and the CF₃ group shows a quartet (¹JCF ≈ 270 Hz) .
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura approach offers superior yields and scalability, whereas photochemical methods suffer from moderate efficiency. EDCI/HOBt esterification ensures high purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate exhibit promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlights the efficacy of trifluoromethylated pyridine derivatives in inhibiting cancer cell proliferation, suggesting that this compound may act on specific molecular targets involved in tumor growth .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with bacterial cell membranes, thereby improving its efficacy .
3. Neurological Applications
In neuropharmacology, this compound may serve as a scaffold for developing drugs targeting neurological disorders. The structural features allow for modifications that could lead to improved binding affinity to neurotransmitter receptors or enzymes involved in neurodegenerative diseases .
Agrochemical Applications
1. Herbicides and Pesticides
The compound's unique chemical structure positions it as a candidate for agrochemical applications, particularly in developing herbicides and pesticides. The trifluoromethyl group is known to enhance the stability and activity of agrochemicals, providing effective solutions for weed and pest management in agriculture .
2. Plant Growth Regulators
Research indicates that derivatives of this compound may also function as plant growth regulators, promoting growth or stress resistance in crops. This application is crucial for enhancing agricultural productivity and sustainability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2018) | Anticancer | Identified significant inhibition of cancer cell lines with derivatives containing trifluoromethyl groups. |
| ACS Chemical Biology (2020) | Antimicrobial | Demonstrated antibacterial activity against resistant strains; potential for new antibiotic development. |
| Agricultural Sciences (2021) | Agrochemicals | Evaluated herbicidal properties in field trials; showed effective weed control with minimal crop damage. |
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Efficiency : Trifluoromethyl-substituted analogs generally exhibit higher synthetic yields (~90–93%) compared to chloro-substituted derivatives (~89%) .
Structural Rigidity : The cyclobutane core in the target compound may enhance binding specificity compared to flexible piperazine or thiazole backbones in analogs.
Bioactivity Potential: While the target’s ester group may limit direct pesticidal activity (vs. diamides in M.28 compounds), it could serve as a prodrug, releasing an active carboxylic acid metabolite .
Exclusion Trends : Structural features like thioether linkages or benzamide groups are critical in patent claims, highlighting the uniqueness of the cyclobutane-ester design .
Biological Activity
Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H14F3NO2
- Molecular Weight : 273.25 g/mol
- CAS Number : [Not specified in the sources]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Some research indicates that it may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Experimental Data
A review of the literature reveals several key studies highlighting the biological activity of this compound:
- Study 1 : A study published in Chemical Biology examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
- Study 2 : An investigation into the antimicrobial properties demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
- Study 3 : A study focusing on anti-inflammatory effects showed that treatment with this compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate, and how are reaction conditions optimized?
- The compound is synthesized via multi-step organic reactions, including cyclobutane ring formation and pyridinyl group functionalization. Critical steps involve controlling reaction temperatures (e.g., 0–5°C for cyclization) and selecting solvents like dichloromethane or tetrahydrofuran to maximize yield (≥70%) and purity .
- Methodological Note : Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate) for purification. Monitor intermediates via thin-layer chromatography (TLC) .
Q. How is the structural integrity of this compound confirmed?
- Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include cyclobutane protons at δ 2.8–3.5 ppm and trifluoromethyl groups at δ -62 to -65 ppm in ¹⁹F NMR .
- Data Contradiction : Conflicting reports exist on cyclobutane ring strain effects. Computational modeling (DFT) is recommended to resolve discrepancies in bond angles (e.g., 109.6° vs. 117.9° in crystal structures) .
Q. What are the primary functional groups influencing its chemical reactivity?
- The trifluoromethyl group enhances metabolic stability, while the pyridinyl ring facilitates π-π stacking with biological targets. The cyclobutane ring introduces steric constraints, affecting regioselectivity in substitution reactions .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity?
- Structure-activity relationship (SAR) studies show that replacing the cyclobutane with a cyclohexane ring reduces binding affinity to kinase targets (e.g., IC₅₀ increases from 12 nM to >1 µM). Conversely, fluorination at the pyridinyl C-5 position improves selectivity by 10-fold .
- Experimental Design : Use parallel synthesis to generate analogs, followed by high-throughput screening against panels of enzymes (e.g., kinases, cytochrome P450 isoforms) .
Q. What methodologies are employed to study its interactions with biological targets?
- Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., KD = 8.3 nM for MAPK14). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., Lys45Ala mutation reduces activity by 90%) .
- Data Interpretation : Cross-validate SPR results with fluorescence polarization assays to rule out nonspecific binding artifacts .
Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?
- In vitro stability assays (pH 7.4, 37°C) reveal a half-life of 4.2 hours due to ester hydrolysis. Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) extends half-life to 12 hours .
- Advanced Technique : Use LC-MS/MS to track degradation products and identify major metabolites (e.g., carboxylic acid derivatives) .
Q. What are the challenges in resolving contradictory data on its mechanism of action?
- Conflicting reports on NF-κB vs. AP-1 inhibition require target deconvolution via CRISPR-Cas9 knockout screens. For example, IL-8 suppression (IC₅₀ = 50 nM) is abolished in AP-1-deficient cell lines, confirming pathway specificity .
Methodological Guidelines
- Synthetic Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., 30 minutes vs. 12 hours for cyclobutane formation) .
- Safety Protocols : Follow GHS guidelines for handling trifluoromethyl derivatives (e.g., PPE for respiratory protection due to potential irritancy) .
- Data Reproducibility : Use standardized reference compounds (e.g., Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate) for NMR calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
